4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(4-cyanophenyl)piperazine-1-carbothioamide
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Overview
Description
4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(4-cyanophenyl)piperazine-1-carbothioamide is a complex organic compound that features a benzodioxole group, a cyanophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(4-cyanophenyl)piperazine-1-carbothioamide typically involves multi-step organic reactions. A common approach might include:
Formation of the benzodioxole group: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the piperazine ring: This step may involve the reaction of the benzodioxole derivative with piperazine under basic conditions.
Introduction of the cyanophenyl group: This can be done through a nucleophilic substitution reaction.
Formation of the carbothioamide group: This step might involve the reaction of the piperazine derivative with thiocarbamoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole group.
Reduction: Reduction reactions could target the cyanophenyl group.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules.
Biology
It might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
Industry
The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzodioxol-5-ylmethyl)piperazine: Lacks the cyanophenyl and carbothioamide groups.
N-(4-cyanophenyl)piperazine-1-carbothioamide: Lacks the benzodioxole group.
Uniqueness
The presence of both the benzodioxole and cyanophenyl groups, along with the piperazine ring and carbothioamide group, makes 4-[(2H-1,3-benzodioxol-5-yl)methyl]-N-(4-cyanophenyl)piperazine-1-carbothioamide unique. This combination of functional groups could confer unique chemical and biological properties.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethyl)-N-(4-cyanophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c21-12-15-1-4-17(5-2-15)22-20(27)24-9-7-23(8-10-24)13-16-3-6-18-19(11-16)26-14-25-18/h1-6,11H,7-10,13-14H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCPDJQTQXENNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=S)NC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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